SNS-314

Catalog No.
S548312
CAS No.
1057249-41-8
M.F
C18H15ClN6OS2
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNS-314

CAS Number

1057249-41-8

Product Name

SNS-314

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea

Molecular Formula

C18H15ClN6OS2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26)

InChI Key

FAYAUAZLLLJJGH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

Synonyms

N-(3-Chlorophenyl)-N’-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]-urea

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

Description

The exact mass of the compound 1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inhibitor of Aurora Kinases:

SNS-314 is a potent and selective inhibitor of Aurora kinases A, B, and C, which are enzymes essential for cell division []. These kinases play a crucial role in regulating mitosis, the process by which a cell duplicates its genetic material and divides into two daughter cells []. SNS-314 disrupts the normal function of Aurora kinases, leading to cell cycle arrest and ultimately cell death [].

Mechanism of Action:

SNS-314 binds to the ATP-binding pocket of Aurora kinases, preventing them from binding to ATP, a molecule necessary for their activity []. This inhibition disrupts the proper formation and function of the mitotic spindle, a structure responsible for separating chromosomes during cell division [].

Anti-tumor Activity:

Preclinical studies have shown that SNS-314 exhibits anti-tumor activity in various cancer models []. By inhibiting Aurora kinases and disrupting cell division, SNS-314 can prevent the uncontrolled growth of cancer cells.

Clinical Trials:

SNS-314 is currently undergoing Phase 1 clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors []. These trials aim to determine the optimal dose, identify potential side effects, and assess the anti-tumor potential of SNS-314 in humans.

SNS-314 is a small-molecule compound specifically designed as a potent inhibitor of Aurora kinases A, B, and C. These kinases are essential serine/threonine protein kinases that play a critical role in regulating mitosis, the process of cell division. Elevated levels of these kinases have been associated with various human malignancies, including melanoma, colon cancer, breast cancer, ovarian cancer, gastric cancer, and pancreatic cancer . The chemical formula for SNS-314 is C18H15ClN6OS2C_{18}H_{15}ClN_{6}OS_{2}, and it is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-ylamino group .

SNS-314 acts primarily through competitive inhibition of ATP binding to the Aurora kinases. By binding to the active site of these kinases, SNS-314 prevents their phosphorylation activity, which is crucial for the progression of the cell cycle during mitosis. This inhibition leads to a failure in the formation of functional spindle assemblies and cytokinesis in proliferating cells. As a result, treated cells undergo multiple rounds of DNA replication without successful division, ultimately leading to cell death through various apoptotic mechanisms .

The biological activity of SNS-314 has been extensively studied in preclinical models. It has demonstrated significant antitumor effects across various human cancer cell lines. In vivo studies using mouse xenograft models have shown that administration of SNS-314 results in dose-dependent inhibition of tumor growth and histone H3 phosphorylation—an indicator of Aurora-B activity. Notably, treatment with SNS-314 has been linked to increased caspase-3 activity and changes in nuclear morphology, indicative of apoptosis . Furthermore, it has shown efficacy in Phase 1 clinical trials for patients with advanced solid tumors .

The synthesis of SNS-314 involves several key steps that typically include the formation of the thieno[3,2-d]pyrimidine and thiazole moieties followed by coupling reactions to produce the final urea structure. While specific synthetic routes can vary based on the laboratory protocols, common methods involve:

  • Formation of Thieno[3,2-d]pyrimidine: Starting materials undergo cyclization reactions.
  • Synthesis of Thiazole: This may involve condensation reactions with appropriate precursors.
  • Coupling Reaction: The final step generally involves coupling the thieno[3,2-d]pyrimidine with the thiazole derivative to form the complete SNS-314 compound.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

SNS-314 is primarily investigated for its potential application as an anticancer agent due to its ability to inhibit Aurora kinases effectively. Its applications include:

  • Cancer Therapy: Targeting solid tumors that overexpress Aurora kinases.
  • Research Tool: Used in laboratory settings to study cell cycle regulation and mitotic processes.

Ongoing clinical trials continue to explore its effectiveness and safety in treating various malignancies .

Interaction studies have revealed that SNS-314 not only inhibits Aurora kinases but also shows activity against other kinases at varying degrees. For instance, it has been reported to inhibit TRKB, TRKA, FLT4, FMS, DDR2, AXL, and C-RAF with IC50 values ranging from 5 to 100 nM . This broad spectrum of activity suggests potential off-target effects that could be relevant in both therapeutic contexts and side effect profiles.

Several compounds exhibit similar mechanisms or targets as SNS-314. Here are some notable examples:

Compound NameTarget Kinase(s)Unique Features
ZM447439Aurora A/BSelective inhibitor; used primarily in research settings
VX-680Aurora A/B/CDeveloped for clinical use; shows promise in hematological cancers
MK-5108Aurora A/B/CFocused on solid tumors; currently in clinical trials
AlisertibAurora AApproved for specific hematological malignancies

SNS-314 stands out due to its pan-inhibitory action against all three Aurora kinases (A, B, and C), making it a versatile candidate for targeting multiple tumor types simultaneously . Its unique chemical structure also contributes to its selectivity and potency compared to other inhibitors.

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

430.0437292 g/mol

Monoisotopic Mass

430.0437292 g/mol

Heavy Atom Count

28

UNII

802IFJ0Z8X

Drug Indication

Investigated for use/treatment in solid tumors.

Pharmacology

SNS-314 inhibits Aurora kinases A, B, and C. Stopping Aurora kinases halts cellular division at the mitotoic phase of the cell cycle and proliferation in tumor cells that overexpress Aurora kinases.

Mechanism of Action

The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies.

Other CAS

1057249-41-8

Wikipedia

Sns-314

Dates

Modify: 2023-08-15

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